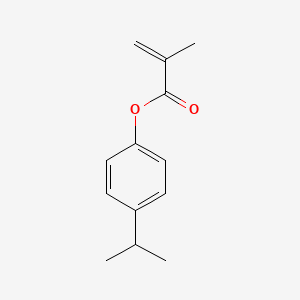
Cyclohexanesulfonamide, N-methyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanesulfonamide, N-methyl-2-oxo- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexane ring attached to a sulfonamide group, with an additional N-methyl and oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanesulfonamide, N-methyl-2-oxo- typically involves the reaction of cyclohexanesulfonyl chloride with N-methylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Cyclohexanesulfonamide, N-methyl-2-oxo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanesulfonamide, N-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Cyclohexanesulfonamide, N-methyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanesulfonamide, N-methyl-2-oxo- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanesulfonamide: Lacks the N-methyl and oxo groups, resulting in different chemical properties.
N-methylsulfonamide: Contains the N-methyl group but lacks the cyclohexane ring.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a cyclohexane ring.
Uniqueness
Cyclohexanesulfonamide, N-methyl-2-oxo- is unique due to the combination of its cyclohexane ring, sulfonamide group, N-methyl group, and oxo group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
| 96355-28-1 | |
Formule moléculaire |
C7H13NO3S |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
N-methyl-2-oxocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c1-8-12(10,11)7-5-3-2-4-6(7)9/h7-8H,2-5H2,1H3 |
Clé InChI |
AIAUVZHJHGVFDH-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)

![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
